8-Methyldecan-1-OL

Description

Historical Perspectives on the Research of Methyl-Branched Decanols

Historically, research into fatty alcohols and branched-chain lipids gained prominence with the investigation of natural products and their biological roles. Early studies focused on isolating and characterizing these compounds from various sources, including bacteria, plants, and insects nih.gov. The identification of branched-chain compounds as components of microbial membranes, insect pheromones, and plant waxes spurred interest in their synthesis and property evaluation nih.gov. While a specific historical trajectory solely focused on methyl-branched decanols like 8-Methyldecan-1-OL is not extensively documented as a distinct field, research into related structures, such as methyl-branched fatty acids and alcohols found in Mycobacterium species or insect pheromones, provided foundational knowledge and methodologies applicable to the study of decanol (B1663958) isomers nih.govnih.gov. The development of analytical techniques, such as gas chromatography and mass spectrometry, coupled with advancements in synthetic methodologies, facilitated the isolation, identification, and synthesis of specific branched isomers, including those with a methyl group on a decyl chain.

Overview of Key Research Paradigms for this compound

Research involving chemical compounds like this compound typically operates within established scientific research paradigms. The positivist paradigm, which emphasizes objective observation and measurement, is evident in studies focused on the synthesis, purification, and characterization of the compound, determining its physical and chemical properties through empirical methods. Synthetic chemistry research, for instance, follows a systematic approach to develop reliable routes for obtaining the molecule, often optimizing reaction conditions and analyzing product yields and purity.

Another relevant paradigm involves the investigation of the compound's occurrence in nature or its potential biological roles, even if indirect. This can sometimes incorporate aspects of interpretivist or constructivist paradigms when studying complex biological systems or ecological interactions where the compound might be involved, although research directly on this compound's biological function is less prominent in the provided sources compared to related compounds like pheromones. The study of the impact of branching on physical properties, such as solubility or phase behavior, also aligns with a positivist approach, seeking to establish general principles based on empirical data.

Key research paradigms applied to this compound and similar compounds include:

Synthesis and Method Development: Focusing on efficient and selective routes to prepare the compound, including exploring different synthetic strategies and optimizing reaction parameters. This involves detailed characterization of the synthesized product.

Physicochemical Characterization: Determining properties such as molecular weight, formula, and other computed descriptors, which are essential for understanding the compound's behavior and for its identification.

Investigation of Occurrence and Distribution: Identifying whether this compound is present in natural sources and understanding its distribution, which can provide insights into its potential biological or environmental relevance. While not explicitly detailed for this compound in the provided results, research on other methyl-branched lipids follows this paradigm. nih.gov

These paradigms guide the research questions asked, the methodologies employed, and the interpretation of results in the academic study of this compound and related branched-chain alcohols.

Data Tables

While extensive experimental data specifically for this compound was not widely available in the search results beyond basic computed properties and synthesis information, the following tables present data extracted from the provided sources related to its characterization and synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₄O | |

| Molecular Weight | 172.31 g/mol | |

| Exact Mass | 172.182715385 Da | |

| Monoisotopic Mass | 172.182715385 Da | |

| XLogP3-AA | 4 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 1 | |

| Rotatable Bond Count | 7 | |

| Topological Polar Surface Area | 20.2 Ų |

Note: The values in this table are computed properties from the PubChem database.

| Synthesis Step Example (from 8-methyldecanal (B12690100) synthesis) | Starting Material | Product | Yield (%) | Source |

| Step 3 (Deprotection) | Protected intermediate | 8-methyl-1-decanol | 89 | |

| Step 4 (Oxidation) | 8-Methyl-1-decanol | 9-Methyldecanal (B128117) | 94 |

Note: This table illustrates a synthesis route where 8-methyl-1-decanol is an intermediate, as described in one source.

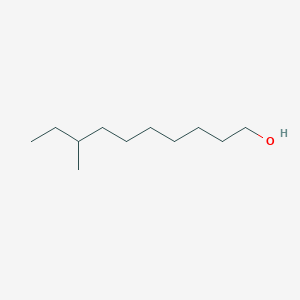

Structure

3D Structure

Properties

IUPAC Name |

8-methyldecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O/c1-3-11(2)9-7-5-4-6-8-10-12/h11-12H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBPZDSJYVVIEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70626150 | |

| Record name | 8-Methyldecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106593-58-2 | |

| Record name | 8-Methyldecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 8 Methyldecan 1 Ol and Its Derivatives

Advanced Chemical Synthesis Strategies for Branched Decanols

Advanced synthetic approaches for branched decanols often involve carefully orchestrated sequences of reactions designed to build the branched carbon chain and introduce the alcohol functionality. These strategies frequently employ methods that control regioselectivity and, importantly, stereoselectivity to access specific isomers.

Stereoselective Synthesis of 8-Methyldecan-1-OL Isomers

Stereoselective synthesis is crucial for producing specific stereoisomers of this compound, which can have different biological activities or physical properties. This involves controlling the formation of new stereocenters or the transformation of existing ones.

Asymmetric synthesis aims to produce a desired stereoisomer in excess over its enantiomer or diastereomer from an achiral or prochiral starting material, often under the influence of a chiral agent. slideshare.netcutm.ac.in Several strategies fall under this category:

Chiral Pool Strategy: This approach utilizes readily available, naturally occurring chiral compounds as starting materials (the "chiral pool") to introduce the required stereochemistry into the target molecule. slideshare.netstudysmarter.co.uk The existing chirality in the starting material dictates the stereochemical outcome of subsequent reactions. This method has been applied in the synthesis of chiral methyl-branched compounds, including those related to insect pheromones. researchgate.netrsc.orgresearchgate.net

Asymmetric Catalysis: This involves using a chiral catalyst to direct the formation of a specific stereoisomer during a reaction between achiral or prochiral reactants. slideshare.netresearchgate.netcardiff.ac.uk Chiral catalysts can create a chiral environment that favors the formation of one transition state leading to a particular stereoisomer. This approach is highly efficient as the catalyst is used in catalytic amounts.

Evans Methylation: While not specifically identified for this compound in the search results, Evans methylation is a well-established asymmetric synthesis technique that uses chiral oxazolidinone auxiliaries to control the stereochemistry of alkylation reactions, particularly at the α-carbon of carbonyl compounds. rsc.orgbeilstein-journals.org This method has been used to establish stereochemistry in the synthesis of methyl-branched compounds. beilstein-journals.orgresearchgate.net The chiral auxiliary induces diastereoselectivity in the reaction, and is typically removed later in the synthesis. rsc.org

Julia-Kocienski Olefination: The Julia-Kocienski olefination is a reaction used to synthesize alkenes, often with high E-selectivity. organic-chemistry.orgwikipedia.orgoregonstate.eduresearchgate.net While primarily an olefination reaction, it can be incorporated into a synthetic sequence to build a carbon skeleton that is subsequently transformed into a branched alcohol. The stereoselectivity of the resulting alkene can influence the stereochemical outcome if the double bond is later functionalized to introduce the alcohol. This method has been employed in the convergent synthesis of stereoisomers of 8-methyldecan-2-yl propionate (B1217596), a related branched compound. researchgate.netresearchgate.netresearchgate.net The reaction involves the addition of metalated aryl alkyl sulfones to carbonyl compounds, followed by rearrangement and elimination. researchgate.net

Diastereoselective synthesis involves reactions that favor the formation of one diastereoisomer over others. This is often achieved by exploiting existing stereocenters within a molecule to influence the stereochemical outcome of new bond formations. Techniques can include using chiral auxiliaries, controlling reaction conditions to favor specific transition states, or utilizing reagents that exhibit inherent diastereoselectivity. Diastereoselective methylation has been reported in the synthesis of methyl-branched carbon skeletons. beilstein-journals.orgresearchgate.net Chirality in zirconocene (B1252598) catalysts has also been explored for diastereoselective synthesis of alkene dimers and oligomers, which could potentially serve as intermediates for branched alcohols. lookchem.com

Enantioselective Synthesis Methods for this compound

Enantioselective synthesis is a type of stereoselective synthesis that specifically aims to produce one enantiomer in excess over the other. cardiff.ac.uk This is particularly important when different enantiomers of a compound have distinct biological activities. Methods for enantioselective synthesis can include the use of chiral catalysts, chiral reagents, or enzymes. Enzyme-catalyzed hydrolysis using lipases, such as Pseudomonas fluorescens lipase (B570770), has been shown to be effective in preparing stereochemically pure branched alcohols and esters, including a component related to 8-methyldecan-2-yl propionate. rsc.org Catalytic asymmetric 1,2-addition to carbonyl groups is a method for synthesizing chiral alcohols, although achieving high enantioselectivity for tertiary alcohols with similar substituents can be challenging. researchgate.netnih.gov

Convergent and Linear Synthesis Strategies

Synthetic routes can be broadly classified as linear or convergent.

Functional Group Interconversions and Derivatization Reactions in this compound Synthesis

Functional Group Interconversion (FGI) is a fundamental tool in organic synthesis and retrosynthetic analysis. sathyabama.ac.indeanfrancispress.comtcd.ieslideshare.netub.edutgc.ac.in It involves converting one functional group into another to enable a particular synthetic step or to facilitate disconnection in retrosynthetic planning. In the synthesis of this compound, FGIs might be used to:

Convert a precursor functional group (e.g., an alkene, aldehyde, ketone, or ester) into the target primary alcohol. Reduction reactions are common FGIs for converting carbonyl compounds (aldehydes, ketones, esters) or carboxylic acids into alcohols. organic-chemistry.org Hydroboration-oxidation of alkenes is another method to produce alcohols. organic-chemistry.org

Introduce or manipulate protecting groups for the hydroxyl function during the synthesis of the carbon skeleton.

Prepare intermediates with suitable leaving groups for coupling reactions.

Derivatization reactions involve modifying the target molecule, this compound, after its synthesis. While the core instruction is to focus on synthesis, the search results mention the derivatization of related branched alcohols. For example, branched alcohols can be oxidized to corresponding aldehydes, ketones, or carboxylic acids, or participate in substitution reactions. The synthesis of 8-methyldecan-2-yl propionate involves the esterification (a type of derivatization) of 8-methyldecan-2-ol. rsc.orggoogle.comresearchgate.net Methylation reactions, which can be considered a type of derivatization or a step within a synthesis, can be achieved using various methods, including those catalyzed by heterogeneous platinum catalysts. researchgate.netnih.gov

Example Data Table (Illustrative - specific data for this compound synthesis yields were not consistently available across diverse sources within the search results for direct comparison in a single table):

| Synthetic Step Example (Hypothetical) | Reaction Type | Key Reagents/Catalyst | Potential Yield (%) | Stereoselectivity Outcome | Reference Type |

| Alkene Hydroboration-Oxidation | FGI (Alkene to Alcohol) | Borane, H₂O₂/NaOH | High | Regioselective (Anti-Markovnikov) | organic-chemistry.org |

| Grignard Addition to Aldehyde | C-C Bond Formation | RMgX, Aldehyde | Good to Excellent | Can be Stereoselective with Chiral Aldehyde/Conditions | |

| Ketone Reduction | FGI (Ketone to Alcohol) | NaBH₄ or LiAlH₄ | High | Can be Diastereoselective | |

| Julia-Kocienski Olefination | C=C Bond Formation | Sulfone, Aldehyde/Ketone | Good | E-Selectivity often High | organic-chemistry.orgwikipedia.orgresearchgate.net |

| Evans Asymmetric Alkylation | C-C Bond Formation | Chiral Oxazolidinone, Alkyl Halide | Good to Excellent | High Diastereoselectivity | rsc.orgbeilstein-journals.org |

Enzymatic and Biocatalytic Approaches to this compound Synthesis

Biocatalysis, utilizing enzymes or whole microbial cells, offers environmentally friendly and selective routes for the synthesis of various organic compounds, including fatty alcohols. vapourtec.comcore.ac.ukchemrxiv.org The production of fatty alcohols, including branched-chain varieties, can be achieved through engineered microbial cell factories. nih.gov Enzymes such as fatty acyl reductase (FAR) and carboxylic acid reductase (CAR) play key roles in the biological conversion of fatty acyl substrates or free fatty acids into fatty alcohols. nih.gov While the de novo fatty acid biosynthesis pathway in organisms like E. coli primarily yields even-carbon linear fatty alcohols, metabolic engineering can enable the production of branched-chain fatty alcohols. nih.gov This involves introducing pathways that generate branched-chain α-keto acyl-CoA, which can then serve as primers for fatty acid biosynthesis. nih.gov

Lipases, a class of hydrolase enzymes, are particularly versatile biocatalysts widely employed in organic synthesis due to their ability to catalyze reactions such as hydrolysis, esterification, and transesterification with high degrees of chemo-, regio-, and enantioselectivity. vapourtec.comcore.ac.ukmdpi.comrsc.org Their activity in both aqueous and organic media further broadens their applicability. mdpi.com

Lipase-Catalyzed Hydrolysis for Chiral Alcohol Production

Lipase-catalyzed hydrolysis of racemic or prochiral esters is a well-established method for obtaining enantiomerically pure alcohols, which are crucial intermediates in the synthesis of chiral compounds. mdpi.com This kinetic resolution approach leverages the enzyme's selectivity to preferentially hydrolyze one enantiomer of a racemic ester, leaving the unreacted ester and the desired alcohol enriched in the other enantiomer. unipd.it

Studies on the synthesis of branched-chain alcohol derivatives have demonstrated the utility of lipases in achieving stereochemical purity. For instance, Pseudomonas fluorescens lipase has been successfully used for the enzyme-catalyzed hydrolysis of a precursor carbonate to synthesize stereochemically pure (2R,8R)-8-methyldecan-2-yl propionate, a component of certain insect pheromones. rsc.org Although this example pertains to a structural isomer (8-methyldecan-2-ol) and its ester, the principle of lipase-catalyzed hydrolysis for the resolution of branched secondary alcohols is directly applicable to the production of chiral branched primary alcohols like this compound or its precursors. The kinetic resolution of branched-chain fatty acids and their esters using lipases has also been explored, highlighting the potential for enzymatic routes to access chiral branched structures. wur.nl

Biocatalytic Pathways in Asymmetric Synthesis

Biocatalysis provides powerful tools for asymmetric synthesis, enabling the creation of chiral centers with high enantiomeric excess without resorting to harsh chemical conditions. core.ac.ukunipd.it Beyond hydrolysis, biocatalytic asymmetric synthesis of chiral alcohols can be achieved through various enzymatic transformations, including the asymmetric reduction of prochiral ketones and the enantioselective acylation or transesterification of racemic alcohols. unipd.itsphinxsai.commdpi.comnih.govcore.ac.uk

Enzymes such as alcohol dehydrogenases and ketoreductases are known to catalyze the asymmetric reduction of carbonyl compounds to produce chiral alcohols. sphinxsai.commdpi.com While direct examples for the asymmetric reduction leading specifically to this compound were not prominently found, the principles established for the biocatalytic reduction of other branched or long-chain ketones and aldehydes suggest the potential for developing similar routes.

Enantioselective acylation of racemic alcohols catalyzed by lipases is another significant biocatalytic strategy for asymmetric synthesis. unipd.it This method involves the selective esterification of one alcohol enantiomer in the presence of an acyl donor, allowing for the separation of the resulting ester from the unreacted alcohol, both enriched in different enantiomers. Lipases from Candida antarctica (CAL-B) are recognized for their high enantioselectivity in the acylation of various alcohols. unipd.it Pseudomonas fluorescens lipase has also been employed in the enzymatic resolution of a branched primary alcohol precursor through transesterification, yielding an optically pure branched primary alcohol. nih.govcore.ac.uk This demonstrates the feasibility of using lipases for the enantioselective synthesis of branched primary alcohols structurally similar to this compound.

Asymmetric hydrogenation catalyzed by transition metal complexes in conjunction with chiral ligands can also be considered a biocatalytic-mimetic approach due to its ability to achieve high enantioselectivity under mild conditions. Asymmetric hydrogenation of β-branched enol esters has been reported as a method for synthesizing β-chiral primary alcohols, illustrating a chemical strategy that achieves chirality in branched primary alcohol structures. acs.org

Synthetic Utility of this compound as a Chemical Intermediate

This compound serves as a valuable intermediate in the synthesis of other organic compounds, particularly those with a branched alkyl chain structure. A notable application is its use in the preparation of 9-methyldecanal (B128117), a related branched-chain aldehyde. google.com

A described multi-step synthesis route for 9-methyldecanal involves 8-methyl-1-decanol as a key intermediate. This synthesis can commence from readily available starting materials such as 6-chloro-1-hexanol. google.com The process involves protecting the hydroxyl group of 6-chloro-1-hexanol, forming a Grignard reagent from the protected intermediate, and subsequently reacting it with 1-bromo-2-methylbutane (B81432) under cuprous bromide catalysis to introduce the methyl branch and extend the carbon chain, yielding a protected 8-methyl-decyl ether intermediate. google.com Acidic deprotection of this ether liberates 8-methyl-1-decanol. google.com Finally, oxidation of 8-methyl-1-decanol, for example, using 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO), furnishes 9-methyldecanal. google.com

This synthetic sequence highlights the role of this compound as a pivotal intermediate in constructing branched-chain aldehydes. The yields reported for individual steps in such chemical synthesis routes demonstrate the efficiency of converting precursors into the desired branched alcohol and subsequent products.

| Step | Reactants | Key Reagents/Conditions | Product Intermediate | Reported Yield |

| Hydroxyl Protection | 6-chloro-1-hexanol, Dihydropyran | p-toluenesulfonic acid | 6-chloro-hexyl tetrahydropyran (B127337) ether | Not specified |

| Grignard Formation and Coupling | 6-chloro-hexyl tetrahydropyran ether, Mg, 1-bromo-2-methylbutane | CuBr, THF | 8-methyl-decyl tetrahydropyran ether | 82% |

| Deprotection | 8-methyl-decyl tetrahydropyran ether | HCl, methanol (B129727) | 8-methyl-1-decanol | 89% |

| Oxidation (to 9-methyldecanal) | 8-methyl-1-decanol | TEMPO, NaClO | 9-methyldecanal | 85–92% |

Note: Yields are approximate and can vary based on specific reaction conditions.

The synthesis of branched-chain alcohols and their derivatives is also relevant in the context of producing compounds like insect pheromones. For example, 8-methyldecan-2-yl propanoate, a derivative of 8-methyldecan-2-ol (an isomer of this compound), is a known sex pheromone of the western corn rootworm, and various synthetic routes, including those involving branched alcohols as precursors, have been developed for its production. google.comnih.gov While this compound itself may not be a direct pheromone component, its structural similarity and the synthetic strategies employed for related branched alcohols underscore its potential as a versatile building block for the synthesis of complex organic molecules with specific biological activities or material properties. Branched esters, which can be derived from branched alcohols like this compound, are valued for their properties in various applications, including cosmetics and lubricants, due to their low-temperature characteristics. mdpi.com

Spectroscopic and Advanced Analytical Characterization of 8 Methyldecan 1 Ol

Advanced Chromatographic Techniques for Separation and Analysis

Chromatographic methods are essential for separating 8-methyldecan-1-ol from complex mixtures and for assessing its purity. Various techniques offer different advantages depending on the nature of the sample and the required level of detail.

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique widely used for the analysis of volatile and semi-volatile organic compounds, including branched-chain alcohols. GC-MS is considered one of the best techniques for identifying constituents of volatile matter, long-chain, and branched-chain hydrocarbons, alcohols, acids, and esters. jddtonline.info The separation of compounds is achieved based on their boiling points and interaction with the stationary phase in the GC column, while the mass spectrometer provides structural information through the fragmentation pattern of the eluting compounds.

For the analysis of fatty alcohols, including branched ones, GC-MS is a frequently used instrumental method, particularly for environmental samples. rsc.org Derivatization of fatty alcohols can enhance their volatility and improve chromatographic performance. rsc.org Common derivatization reagents are available, and for fatty alcohols from environmental samples, derivatization using BSTFA is mentioned. rsc.org

Typical GC-MS parameters for fatty alcohol analysis can involve fused silica (B1680970) capillary columns with non-polar liquid phases. tandfonline.com Temperature programming is often employed, starting at a low temperature and increasing gradually to elute compounds with higher boiling points. rsc.org The mass spectrometer is commonly configured for electron impact ionization (EI) at 70 eV, with a mass scan range suitable for detecting the target analytes. rsc.org For improved detection limits, the mass spectrometer can be operated in single ion monitoring (SIM) mode, focusing on characteristic fragment ions. rsc.org For fatty alcohols, fragments of M+ - CH3 can be used as identifiers in SIM mode. rsc.org

GC-MS analysis has been successfully applied to identify branched-chain alcohols in various contexts, such as in bacterial volatiles. nih.gov This demonstrates the technique's capability in separating and identifying complex mixtures containing branched alcohols.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is an analytical technique that couples the separation power of liquid chromatography with the detection and identification capabilities of mass spectrometry. wikipedia.org This combination is particularly useful for analyzing complex mixtures, especially those containing polar and thermally labile compounds that are not suitable for GC-MS. wikipedia.org LC-MS is widely used in various fields, including biotechnology, environmental monitoring, food processing, and the pharmaceutical and cosmetic industries. wikipedia.org

LC-MS allows for the separation of mixtures with multiple components, while the mass spectrometer provides spectral information to help identify or confirm the identity of each separated component. wikipedia.org The selectivity offered by combining LC and MS allows for the isolation and measurement of specific analytes within a complex mixture. rsc.org

For the analysis of alcohol ethoxylates, which can include branched alkyl chains, LC-MS has been employed. epa.gov While early methods faced challenges with sensitivity for free alcohols and low ethoxymers, advancements in LC-MS techniques, such as the use of electrospray ionization (ESI) in negative ion mode after derivatization to alcohol ethoxy sulfates, have shown improved results with more uniform molar responses across different ethoxymers. researchgate.net This highlights the importance of appropriate ionization techniques and potential derivatization strategies in LC-MS for alcohol analysis.

LC-MS/MS (tandem MS) is often used for the analysis of complex samples, providing enhanced selectivity and sensitivity. wikipedia.orgepa.gov This involves multiple stages of mass analysis to further fragment ions and obtain more specific structural information. LC-MS/MS methods have been developed for the rapid determination and quantitation of alcohol ethoxylates, allowing for the simultaneous analysis of numerous analytes within a short run time. epa.gov

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely used separation technique for identifying, measuring, and separating components within liquid-dissolved samples. wjpmr.com HPLC is valued for its precision in both quantitative and qualitative assessments and is frequently employed in pharmaceutical product analysis and other areas requiring the analysis of diverse samples. wjpmr.com

Method development in HPLC involves optimizing various parameters, including sample pretreatment, mobile phase selection, column selection, and detector selection, to achieve efficient separation and analysis of target compounds. wjpmr.com Validation of an HPLC method is crucial to ensure it is fit for its intended purpose, assessing parameters such as linearity, sensitivity (limit of detection and quantitation), accuracy, precision, stability, and robustness. researchgate.netkoreamed.orgjfda-online.com

HPLC has been used for the quantification of branched-chain alcohols, such as isobutanol and isopropanol, in the context of biofuel production. nih.gov This demonstrates the applicability of HPLC for the quantitative analysis of branched alcohols.

Studies have also investigated the effect of alcohol chain length, concentration, and polarity on separations in HPLC using bonded cyclodextrin (B1172386) columns. nih.gov It has been observed that branched-chain alcohols can exhibit different retention times compared to normal-chain alcohols with the same carbon number. nih.gov

While specific validated HPLC methods solely for this compound were not extensively detailed in the search results, the principles of HPLC method development and validation for alcohols and branched-chain compounds are well-established. A typical reversed-phase HPLC method might involve a C18 column and a gradient elution with mobile phases consisting of water and an organic solvent like acetonitrile, potentially with acidic modifiers to control ionization and improve peak shape. researchgate.netkoreamed.orgjfda-online.com Detection is often achieved using UV detectors, although other detectors like refractive index detectors are also suitable for alcohols.

Chiral Chromatography for Enantiomeric Separation and Purity Determination

Chiral chromatography is a specialized chromatographic technique used to separate stereoisomers, particularly enantiomers, which are non-superimposable mirror images of each other. ajol.infogcms.cz Enantiomers have identical physical and chemical properties in an achiral environment, making their separation by conventional chromatography challenging. ajol.info Chiral separation requires a chiral stationary phase or a chiral additive in the mobile phase to create differential interactions with the enantiomers, leading to their separation. ajol.info

The determination of enantiomeric purity is of significant importance, especially for chiral compounds that may exhibit different biological activities or toxicities depending on their stereochemistry. skpharmteco.comchemistrydocs.com HPLC is a primary technique for determining chiral purity, with gas chromatography also used occasionally. skpharmteco.com

Chiral stationary phases (CSPs) are designed with optically active functional groups that interact differently with the enantiomers. ajol.infoshimadzu.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for chiral separations in HPLC and SFC. researchgate.netgoogle.com The type of alcoholic modifier in the mobile phase can influence retention and enantioseparation on chiral stationary phases. researchgate.net Alcohols with longer or branched chains can sometimes lead to enhanced analyte retention, selectivity, and resolution on certain CSPs. researchgate.net

Chiral chromatography methods have been developed for the separation of chiral branched-chain fatty acids and alcohols, often involving derivatization with chiral fluorescent reagents to enable detection and separation by reversed-phase HPLC. researchgate.netnih.govtandfonline.com These methods have been applied to determine the absolute configuration and stereoisomer composition of natural products with chiral branched alkyl chains. nih.gov

For this compound, which contains a chiral center at the 8-position, chiral chromatography would be the method of choice to separate and quantify its enantiomers, (R)-8-methyldecan-1-ol and (S)-8-methyldecan-1-ol, and determine their enantiomeric purity. This would typically involve using a chiral stationary phase and optimizing the mobile phase composition to achieve adequate resolution of the enantiomers.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. shimadzu.com SFC offers advantages such as higher linear flow velocities and shorter analysis times compared to HPLC, while often providing enhanced or complementary selectivity. chromatographyonline.com SFC is particularly useful for the analysis of thermally labile or relatively non-volatile compounds. researchgate.net

Supercritical carbon dioxide can be mixed with organic modifiers, such as methanol (B129727), ethanol, or isopropanol, to adjust the mobile phase polarity and achieve different separation patterns. shimadzu.comrsc.org Alcohols are commonly used as modifiers in SFC, with methanol being the most popular due to its high eluotropic strength. chromatographyonline.com Protic modifiers like alcohols are preferred as they help deactivate active sites on the stationary phase and enhance selectivity through hydrogen bonding and dipole-dipole interactions. chromatographyonline.com

SFC is also suitable for the separation of chiral compounds, especially when using columns designed for chiral chromatography packed with optically active stationary phases. shimadzu.com SFC can be an alternative to normal-phase HPLC for chiral separations, offering faster analysis times and reduced use of toxic solvents. chromatographyonline.com

SFC has been applied to the analysis of alcohol polyethers and ethoxylated alcohols, demonstrating its capability in separating oligomers and synthetic residues that may be difficult to resolve by conventional HPLC. researchgate.netrsc.org The use of modifiers like methanol or other organic solvents is essential in SFC for the analysis of such compounds. shimadzu.comrsc.org

For this compound, SFC could be a viable technique, especially for the analysis of mixtures or for chiral separation, potentially offering faster analysis times compared to HPLC. The choice of modifier and stationary phase would be critical for optimizing the separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic compounds, providing detailed information about the connectivity of atoms and their chemical environments. beilstein-journals.org Both 1H NMR and 13C NMR spectroscopy are invaluable for structural confirmation and can provide insights into stereochemistry. libretexts.orgaocs.org

In 1H NMR spectroscopy, protons on carbons adjacent to an alcohol oxygen typically appear in the region of 3.4-4.5 ppm due to the deshielding effect of the electronegative oxygen atom. libretexts.org Protons directly attached to the alcohol oxygen (-OH protons) usually appear in the region of 2.0 to 2.5 ppm, although their exact position can vary and they typically appear as a singlet due to rapid exchange. libretexts.orgorgchemboulder.com The splitting patterns of proton signals provide information about the number of adjacent protons, helping to elucidate the connectivity of the molecule. mnstate.edu Recognizing characteristic patterns, such as doublets for methyl groups adjacent to a CH, or triplets for CH2 groups adjacent to another CH2, can aid in structural assignment. orgchemboulder.commnstate.edu

13C NMR spectroscopy provides information about the carbon skeleton of the molecule. Carbons adjacent to an alcohol oxygen typically show up in the distinctive region of 50-65 ppm. libretexts.org The chemical shifts of other carbon atoms are influenced by their electronic environment, providing further structural details.

For branched-chain alcohols like this compound, NMR spectroscopy would be essential to confirm the position of the methyl group and the hydroxyl group along the decane (B31447) chain. The chemical shifts and splitting patterns of the protons and carbons would be characteristic of the branched structure.

NMR spectroscopy can also be used for stereochemical assignment. Diastereotopic protons, which are chemically non-equivalent due to the presence of a chiral center, will produce distinct chemical shifts in the 1H NMR spectrum. masterorganicchemistry.com This can be particularly useful for analyzing the stereochemistry of molecules with chiral centers. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the spatial proximity of protons, which can be used to determine relative stereochemistry, especially in rigid systems. wordpress.com Solid-state NMR techniques can also be used to establish stereochemistry by comparing experimental NMR parameters with computed values for different stereoisomers. nih.gov

Proton (¹H) and Carbon (¹³C) NMR Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the structure of organic molecules by examining the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon-13 (¹³C). longdom.org

¹H NMR Spectroscopy: ¹H NMR provides information about the different types of hydrogen atoms in a molecule, their chemical environment, and their connectivity (through spin-spin coupling). The chemical shift (δ) of a proton signal is influenced by nearby electronegative atoms or functional groups. For this compound, characteristic signals would be expected for the hydroxyl proton, the methylene (B1212753) protons adjacent to the hydroxyl group, the methine proton at the branched center (C8), the methyl protons attached to C8, and the various methylene protons along the decane chain. The multiplicity of these signals (singlet, doublet, triplet, quartet, multiplet) provides insight into the number of neighboring protons.

¹³C NMR Spectroscopy: ¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal. masterorganicchemistry.com The chemical shift of a carbon signal is particularly sensitive to its hybridization state and the presence of nearby functional groups. For this compound, one would expect 11 distinct signals in the ¹³C NMR spectrum, corresponding to the ten carbons in the main chain and the methyl carbon at the branch point, assuming no symmetry elements make some carbons equivalent. The carbon bearing the hydroxyl group (C1) and the branched carbon (C8) would have characteristic downfield shifts compared to the other aliphatic carbons. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can further differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. researchgate.net

While specific, detailed NMR data for this compound was not extensively found in the immediate search results, the principles of ¹H and ¹³C NMR are universally applied to such alcohol structures. For example, studies on related branched alcohols or decanol (B1663958) derivatives illustrate the typical chemical shift ranges for the functional groups present in this compound. molbase.comchemicalbook.comnih.govhmdb.carsc.orgnih.govchemicalbook.com

Advanced NMR Techniques for Detailed Stereochemical Elucidation

This compound contains a chiral center at the C8 position, meaning it can exist as two enantiomers (R and S). Advanced NMR techniques are crucial for determining the stereochemistry and understanding the three-dimensional structure of chiral molecules. longdom.orgleibniz-fmp.denih.gov

Techniques for Stereochemical Elucidation:

Chiral Shift Reagents: Adding a chiral shift reagent to the NMR sample can interact differently with the enantiomers, causing their NMR signals (both ¹H and ¹³C) to separate. This allows for the determination of enantiomeric excess.

Chiral Derivatizing Agents: Reacting the alcohol with a chiral derivatizing agent (e.g., a chiral acid chloride or isocyanate) forms diastereomers, which can be distinguished by standard ¹H and ¹³C NMR due to their different spectroscopic properties. Techniques like using Mosher's esters are common for alcohols.

2D NMR Techniques: Two-dimensional NMR methods provide correlations between nuclei, which are invaluable for assigning complex spectra and understanding molecular connectivity and spatial relationships. longdom.org

COSY (Correlation Spectroscopy): Shows correlations between coupled protons, helping to trace connectivity through the molecule's backbone. longdom.org

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, aiding in the assignment of quaternary carbons and understanding longer-range connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals spatial proximity between protons, regardless of whether they are coupled. This is particularly useful for determining relative stereochemistry and conformation.

By applying these advanced NMR techniques, it is possible to not only confirm the structure of this compound but also to determine the configuration (R or S) at the chiral center and gain insights into preferred conformations.

Other Spectroscopic Methods for Molecular Characterization

Beyond NMR, other spectroscopic methods provide complementary information for the comprehensive characterization of this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the vibrations of bonds when they absorb infrared radiation. libretexts.orgsavemyexams.com For this compound, key absorption bands would be expected for:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group in alcohols. savemyexams.com

C-H stretch: Bands in the region of 2850-3000 cm⁻¹, corresponding to the stretching vibrations of aliphatic C-H bonds. savemyexams.com

C-O stretch: A strong band typically in the region of 1050-1410 cm⁻¹, indicative of the C-O single bond in alcohols. savemyexams.com

C-H bending: Various bands in the fingerprint region (below 1500 cm⁻¹) corresponding to the bending vibrations of C-H bonds in the alkyl chain and the methyl group. savemyexams.com

IR spectroscopy serves as a quick and valuable tool for confirming the presence of the alcohol functional group and the aliphatic nature of this compound. libretexts.org

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS) for Exact Mass Determination

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly useful for determining the exact mass of the molecular ion or fragment ions, which allows for the determination of the elemental composition of the molecule. miamioh.edunottingham.ac.uk

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly used for analyzing polar and thermally labile compounds like alcohols. ucdavis.edunih.gov ESI typically produces protonated molecules ([M+H]⁺), deprotonated molecules ([M-H]⁻), or adduct ions (e.g., [M+Na]⁺, [M+K]⁺) rather than significant fragmentation. ucdavis.edunih.gov

For this compound (molecular formula C₁₁H₂₄O), the molecular weight is 172.31 g/mol . molbase.comnih.govnih.gov HRMS using ESI would aim to detect the protonated molecule or an adduct ion and measure its exact mass. This exact mass can then be used to calculate the elemental composition, confirming the molecular formula of C₁₁H₂₄O. miamioh.edu While ESI-MS is a soft ionization technique, some fragmentation can occur, providing additional structural information. Techniques like tandem MS (MS/MS) can be employed to induce fragmentation and study the resulting fragment ions, providing a more detailed understanding of the molecule's structure.

Analytical Method Validation and Transfer for this compound Analysis

Analytical method validation is a crucial process to ensure that an analytical method is suitable for its intended purpose, providing reliable and accurate results. chromatographyonline.comdemarcheiso17025.com For the analysis of this compound, whether for identification, purity assessment, or quantification, validation would involve evaluating several key performance characteristics. chromatographyonline.comdemarcheiso17025.comir4intranet.orgedqm.eu

Key Validation Parameters:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components (e.g., impurities, solvents). chromatographyonline.comedqm.eu

Accuracy: The closeness of the measured value to the true value. This is often assessed through recovery studies by analyzing samples spiked with known amounts of this compound. chromatographyonline.comir4intranet.orgedqm.eu

Precision: The agreement among individual test results when the method is applied repeatedly to a homogeneous sample. This includes repeatability (within a single laboratory over a short time) and intermediate precision (within a laboratory over different days, analysts, or equipment). chromatographyonline.comdemarcheiso17025.comedqm.eu

Detection Limit (DL): The lowest concentration of the analyte that can be reliably detected. demarcheiso17025.com

Quantitation Limit (QL): The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision. demarcheiso17025.comir4intranet.org

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. chromatographyonline.comdemarcheiso17025.comedqm.eu

Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable precision, accuracy, and linearity. demarcheiso17025.com

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Analytical method transfer involves the documented process of transferring a validated analytical method from one laboratory to another. This ensures that the receiving laboratory can successfully perform the method and obtain comparable results to the originating laboratory. unodc.org Validation data from the originating laboratory serves as the basis for the transfer process, and the receiving laboratory typically performs a verification or partial validation to demonstrate their ability to execute the method correctly. edqm.euunodc.org

For this compound, validation and transfer of analytical methods (e.g., GC-MS or HPLC-based methods for purity or quantification) would follow established guidelines from regulatory bodies like ICH or pharmacopoeias, ensuring the quality and reliability of analytical data. demarcheiso17025.comedqm.eu

Computational and Theoretical Studies of 8 Methyldecan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations offer fundamental insights into the electronic properties of molecules. For 8-Methyldecan-1-OL, these methods are crucial for understanding its intrinsic reactivity and molecular characteristics.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of organic molecules like this compound. nih.govaustinpublishinggroup.comdntb.gov.ua DFT calculations, particularly using hybrid functionals such as B3LYP, are employed to determine optimized molecular geometries, electronic energies, and the distribution of electron density. austinpublishinggroup.com

Studies focus on the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are key indicators of a molecule's reactivity. For this compound, the HOMO is typically localized around the hydroxyl group, indicating its propensity to act as an electron donor in chemical reactions. The LUMO, conversely, indicates regions susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. austinpublishinggroup.com

Molecular Electrostatic Potential (MEP) maps generated from DFT calculations visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. In this compound, the MEP is most negative around the oxygen atom of the hydroxyl group, highlighting its role as a hydrogen bond acceptor and its reactivity towards electrophiles.

Table 1: Calculated Electronic Properties of this compound using DFT (Note: The following data is illustrative and based on typical results for similar long-chain alcohols, as specific published data for this compound is not available.)

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | 1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 7.7 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 1.8 D | Indicates polarity of the molecule |

Ab Initio and Semi-Empirical Methods for Molecular Properties

While DFT is widely used, ab initio methods like Hartree-Fock (HF) and post-Hartree-Fock methods, though computationally more demanding, provide benchmark data for molecular properties. austinpublishinggroup.com These methods are valuable for calculating properties such as ionization potential and electron affinity. Semi-empirical methods, being computationally less expensive, can be used for preliminary conformational analysis of a flexible molecule like this compound, although with lower accuracy compared to DFT and ab initio approaches. mdpi.com

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are indispensable for studying the dynamic behavior and macroscopic properties of molecules. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to explore the vast conformational space of the flexible decanol (B1663958) chain of this compound. nih.govnih.govresearchgate.net By simulating the atomic motions over time, MD can reveal the preferred conformations of the molecule in different environments (e.g., in vacuum, in a solvent). nih.gov Analysis of the simulation trajectories provides insights into the dihedral angle distributions of the carbon backbone, identifying stable conformers and the energy barriers between them.

Furthermore, MD simulations are crucial for studying intermolecular interactions. For instance, simulations of this compound in a polar solvent like water can elucidate the structure and dynamics of the solvation shell around the hydroxyl group and the hydrophobic alkyl chain. researchgate.net These simulations can quantify the number of hydrogen bonds formed between the alcohol and solvent molecules and their lifetimes, which are critical for understanding its solubility and behavior in solution.

Monte Carlo (MC) Simulations for Equilibrium Properties

Monte Carlo (MC) simulations are a powerful tool for calculating the equilibrium thermodynamic properties of systems containing this compound. researchgate.net Unlike MD, which follows the deterministic evolution of a system, MC methods use statistical sampling to explore the phase space. Gibbs Ensemble Monte Carlo (GEMC) simulations, for example, can be used to predict the vapor-liquid equilibrium properties of pure this compound or its mixtures, providing data on boiling points and vapor pressures. researchgate.net

Theoretical Prediction of Chemical Reactivity and Stereochemical Outcomes

Computational methods are increasingly used to predict the outcomes of chemical reactions involving this compound. By calculating the activation energies of different reaction pathways, theoretical models can predict which products are likely to form and under what conditions. nih.gov

For a chiral molecule like this compound, computational chemistry can be instrumental in predicting stereochemical outcomes. For reactions involving the chiral center at the 8th carbon, quantum chemical calculations can be used to model the transition states for reactions with different stereoisomers, allowing for the prediction of enantiomeric or diastereomeric excesses. This is particularly valuable in asymmetric synthesis and catalysis.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Ecological or Biological Contexts

A QSAR model is typically represented by a mathematical equation that correlates molecular descriptors with a specific biological endpoint. drugdesign.org Molecular descriptors are numerical values that quantify different aspects of a molecule's structure, such as its size, shape, lipophilicity, and electronic properties. ucsb.edu For a series of related compounds, a QSAR study would involve calculating a range of these descriptors and then using statistical methods, like multiple linear regression, to identify which descriptors are most influential in determining the observed biological activity. nih.gov

In a hypothetical QSAR study of this compound and a series of analogous branched-chain alcohols, the goal would be to predict their pheromonal activity, which could be measured, for example, by electroantennography (EAG) response or behavioral assays. The molecular descriptors considered would likely include:

Topological Descriptors: These describe the connectivity of atoms in the molecule and include indices such as the molecular weight, branching index, and shape indices. For this compound, the position of the methyl branch would be a critical feature captured by these descriptors.

Physicochemical Descriptors: Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a key descriptor for predicting how a semiochemical will interact with the waxy cuticle of an insect or be transported through the environment. nih.govnih.gov Molar refractivity and polarizability, which relate to the molecule's bulk and electronic distribution, would also be relevant. nih.govnih.gov

Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment and partial atomic charges. The hydroxyl group in this compound would significantly influence these descriptors.

A hypothetical data set for a QSAR analysis of a series of branched-decan-1-ols might look like the following:

| Compound | Structure | Biological Activity (e.g., EAG response, % of max) | logP | Molecular Weight ( g/mol ) | Branching Index |

| Decan-1-ol | CH₃(CH₂)₉OH | 50 | 4.57 | 158.28 | 0 |

| This compound | CH₃CH₂CH(CH₃)(CH₂)₆OH | 85 | 4.98 | 172.31 | 1.25 |

| 7-Methyldecan-1-ol | CH₃(CH₂)₂CH(CH₃)(CH₂)₅OH | 78 | 4.98 | 172.31 | 1.32 |

| 9-Methyldecan-1-ol | (CH₃)₂CH(CH₂)₇OH | 65 | 4.98 | 172.31 | 1.18 |

| 6-Ethyldecan-1-ol | CH₃(CH₂)₃CH(C₂H₅)(CH₂)₄OH | 72 | 5.39 | 186.34 | 1.45 |

Note: The biological activity values in this table are hypothetical and for illustrative purposes only.

From such a dataset, a QSAR model could be developed. For instance, a simplified linear model might take the form:

Biological Activity = a(logP) + b(Branching Index) + c

Where 'a' and 'b' are coefficients determined by the regression analysis, and 'c' is a constant. A positive coefficient for the branching index would suggest that a certain degree of branching enhances pheromonal activity, a common feature in insect chemical communication. The model could then be used to predict the activity of other, unsynthesized branched-chain alcohols, thereby guiding the design of more potent semiochemicals for use in pest management strategies. nih.gov

The research findings from such a QSAR study would provide detailed insights into the structure-activity landscape of long-chain branched alcohols. For example, the model might reveal an optimal position for the methyl group along the carbon chain for maximum biological response. It could also elucidate the relative importance of lipophilicity versus molecular shape in receptor binding. By understanding these relationships, more effective and specific pheromone analogues could be computationally designed and prioritized for synthesis and field testing.

Ecological and Biological Significance of 8 Methyldecan 1 Ol As a Semiochemical

Identification and Characterization as an Insect Pheromone Component or Precursor

The identification of specific compounds within an insect's pheromone blend is a complex process involving the collection of volatiles, chemical analysis, and bioassays to confirm behavioral activity. While research has extensively cataloged the pheromones of many key insect species, direct evidence identifying the primary alcohol 8-methyldecan-1-ol as a major pheromone component or immediate precursor in the species discussed below is not prominently featured in existing scientific literature. However, its structural similarity to a key pheromone allows for a contextual analysis of its potential roles.

The Western Corn Rootworm (WCR), Diabrotica virgifera virgifera, is a significant pest of maize, and its chemical ecology has been a subject of intensive study. The primary female-produced sex pheromone that attracts male WCR has been conclusively identified not as a primary alcohol, but as an ester: 8-methyl-2-decanol propanoate. researchgate.netnih.gov This compound is a potent attractant used in monitoring and managing WCR populations. google.com

The biosynthesis of this ester naturally involves an alcohol precursor, specifically the secondary alcohol (2R,8R)-8-methyl-2-decanol. The esterification of this alcohol with propanoic acid yields the final, active pheromone. researchgate.net While this compound shares the same carbon backbone and methyl branch position, its functional group is a primary alcohol (-CH₂OH) rather than a secondary alcohol (-CHOH). There is no current research that confirms this compound as a natural biosynthetic intermediate or a minor component in the WCR pheromone blend. Its potential presence or activity remains a subject for future investigation.

The chemical communication systems of closely related insect species are often similar, utilizing the same or structurally related compounds. This is true within the Diabrotica genus. Males of the Northern Corn Rootworm (Diabrotica barberi) and the Mexican Corn Rootworm (Diabrotica virgifera zeae) are also attracted to 8-methyl-2-decanol propanoate. researchgate.netgoogle.com This shared attraction highlights a conserved communication channel among these species.

Despite the responsiveness of several Diabrotica species to 8-methyl-2-decanol propanoate, there remains a lack of specific identification of this compound as a semiochemical in these or other related insects in the family Chrysomelidae. The specificity of pheromone biosynthesis and reception pathways often means that even slight molecular variations—such as the position of a functional group—can render a compound inactive or elicit a different behavioral response entirely.

Chemoecological Roles and Behavioral Modulation

The chemoecological role of a compound is defined by how it influences the behavior of an organism and mediates its interactions with other organisms and the environment. Even if not a primary attractant, a compound like this compound could theoretically act as a synergist, an inhibitor, or a signal in interspecific communication.

Insect attraction to a pheromone is a multi-step process initiated when molecules are detected by specialized odorant receptors (ORs) located on the insect's antennae. The shape, size, and functional groups of a molecule determine whether it can bind to a specific OR. For methyl-branched alcohols and their esters, the stereochemistry of the chiral centers and the nature of the functional group are critical for receptor binding and subsequent neural activation.

In Diabrotica, the male's antennal receptors are exquisitely tuned to the specific structure of 8-methyl-2-decanol propanoate. Upon binding, a signal cascade is initiated, leading to depolarization of the neuron and an electrical signal being sent to the brain, which is ultimately interpreted as a command to fly upwind in search of the female. While the response to this compound has not been specifically studied, it is plausible that its different molecular shape and polarity, owing to the primary alcohol group, would result in it fitting poorly into the receptor for the main pheromone, likely leading to a weak or non-existent attractive response.

In many insect communication systems, compounds that are structurally related to the primary pheromone can act as behavioral antagonists or inhibitors. These compounds can compete for the same olfactory receptors without activating them, or they can activate a separate neural pathway that signals the brain to stop or modify the attraction behavior.

A clear example of this phenomenon exists within the Diabrotica chemical communication system. Research has demonstrated that 8-methyldecan-2-yl acetate (B1210297), a compound that differs from the main WCR pheromone only by its ester group (acetate instead of propanoate), acts as a strong inhibitor. researchgate.net When presented alongside the pheromone, it significantly reduces the capture of male WCR in traps. This illustrates the principle that minor structural modifications can reverse a compound's behavioral effect from attraction to inhibition. Given this precedent, it is conceivable that this compound, with its altered functional group position, could also function as an inhibitor, though this has not been experimentally confirmed.

| Compound Name | Chemical Structure | Functional Group | Known Role for D. v. virgifera |

|---|---|---|---|

| 8-methyl-2-decanol propanoate | CH₃CH₂CH(CH₃)(CH₂)₅CH(OCOCH₂CH₃)CH₃ | Propanoate Ester | Primary Sex Pheromone (Attractant) researchgate.net |

| 8-methyldecan-2-yl acetate | CH₃CH₂CH(CH₃)(CH₂)₅CH(OCOCH₃)CH₃ | Acetate Ester | Behavioral Inhibitor researchgate.net |

| This compound | CH₃CH₂CH(CH₃)(CH₂)₆CH₂OH | Primary Alcohol | Not Documented |

The precision of chemical signals is vital for ensuring that mating attempts occur between members of the same species (intraspecific communication). When closely related species live in the same area, subtle differences in their pheromone blends can be critical for maintaining reproductive isolation. The presence of species-specific minor components or inhibitors helps prevent cross-attraction.

The case of 8-methyldecan-2-yl acetate is again illustrative. While it inhibits attraction in the WCR, this same compound has been identified as a sex attractant for another related species, Diabrotica cristata. researchgate.net This demonstrates a clear chemoecological role in interspecific (between species) communication, helping to keep the two species reproductively isolated. If this compound were to be produced by a different, co-habitating rootworm species, it could theoretically serve a similar function, acting as a unique species identifier or an attractant for one species while being neutral or inhibitory to another. However, without direct observational data, its role in the complex web of insect chemical communication remains speculative.

Interactions with Plant Volatiles and Environmental Cues in Chemical Ecology of this compound

The efficacy of this compound as a semiochemical, particularly as a precursor to the active pheromone 8-methyl-2-decyl propanoate in Diabrotica species, is not solely dependent on its presence. A complex interplay of biotic and abiotic factors, including volatile organic compounds (VOCs) released from host plants and prevailing environmental conditions, can significantly modulate the behavioral responses of the target insects. These interactions can either enhance the attractant properties of the pheromone through synergistic effects or diminish its effectiveness through antagonistic or disruptive mechanisms.

Synergistic and Antagonistic Effects of Plant Volatiles

Host plant volatiles play a crucial role in the chemical communication landscape of herbivorous insects. For Diabrotica beetles, the chemical cues emanating from their primary host, maize, are integral to host location and feeding. Research has demonstrated that certain maize volatiles can act as powerful attractants and, in some cases, synergize the response to the female-produced sex pheromone, of which this compound is a precursor.

Studies have identified several maize volatiles that are attractive to both western corn rootworm (Diabrotica virgifera virgifera) and northern corn rootworm (Diabrotica barberi). For instance, compounds such as (+/-)-linalool and β-caryophyllene have been shown to be attractants. The blending of these volatiles can lead to a significant increase in the capture of these beetles.

A key finding in the chemical ecology of the western corn rootworm is the synergistic effect of specific plant volatiles. The addition of methyl salicylate (B1505791) to compounds like (+/-)-linalool, (+)-α-terpineol, or β-ionone has been observed to synergistically increase the capture of female western corn rootworms. Further research has confirmed this synergy, particularly with a blend of methyl salicylate and (+/-)-linalool. The addition of β-caryophyllene to this binary blend resulted in a further synergistic increase in the capture of female beetles. Moreover, indole (B1671886) has demonstrated a synergistic effect when combined with a blend of (+/-)-linalool, methyl salicylate, and β-caryophyllene.

Conversely, while not explicitly documented for this compound, it is a common phenomenon in chemical ecology for certain plant volatiles to have an antagonistic effect, either by repelling the insect or by inhibiting its response to the pheromone. For example, 8-methyldecan-2-yl acetate, a compound structurally related to the active pheromone, has been shown to inhibit the response of the western corn rootworm to its pheromone. This highlights the specificity of the olfactory system and how subtle changes in chemical cues can drastically alter behavioral outcomes.

Interactive Data Table: Effects of Maize Volatiles on Diabrotica Attraction

| Volatile Compound/Blend | Target Species | Observed Effect |

| (+/-)-Linalool | WCR, NCR | Attractant |

| β-Caryophyllene | WCR (females) | Attractant |

| syn-Benzaldoxime | NCR | Attractant |

| Methyl Salicylate + (+/-)-Linalool | WCR (females) | Synergistic Attraction |

| Methyl Salicylate + (+)-α-Terpineol | WCR (females) | Synergistic Attraction |

| Methyl Salicylate + β-Ionone | WCR (females) | Synergistic Attraction |

| (+/-)-Linalool + Methyl Salicylate + β-Caryophyllene | WCR (females) | Synergistic Attraction |

| (+/-)-Linalool + Methyl Salicylate + β-Caryophyllene + Indole | WCR (females) | Synergistic Attraction |

| 8-Methyldecan-2-yl acetate (with pheromone) | WCR | Inhibitory |

WCR: Western Corn Rootworm (Diabrotica virgifera virgifera), NCR: Northern Corn Rootworm (Diabrotica barberi)

Influence of Environmental Cues on Semiochemical Efficacy

The physical environment plays a critical role in the transmission and perception of chemical signals. Factors such as temperature, humidity, and light can influence the release rate, atmospheric stability, and the insect's ability to detect this compound and its derivatives.

Temperature: Temperature is a significant factor influencing the volatility of semiochemicals. An increase in ambient temperature generally leads to a higher release rate of volatile compounds from the emitting source, which can expand the active space of the pheromone plume. Studies on Diabrotica virgifera virgifera have shown a positive correlation between the number of adults captured in pheromone traps and both air and soil temperatures. This suggests that warmer conditions may lead to increased beetle activity and potentially enhanced pheromone dispersal and detection. The rate of development of immature stages of Diabrotica is also temperature-dependent, which indirectly affects the timing and abundance of adults responding to pheromone cues.

Humidity: The effect of humidity on insect olfaction and pheromone efficacy can be complex. High humidity can potentially interfere with the reception of chemical cues by the insect's antennae. Research on Diabrotica virgifera virgifera has indicated a negative correlation between the number of adults captured and air humidity. This suggests that very high humidity levels might impair the beetles' ability to effectively locate a pheromone source. In some insects, high humidity has been shown to potentially lead to the oxidative destruction of pheromones.

Interactive Data Table: Influence of Environmental Cues on Diabrotica virgifera virgifera Response

| Environmental Cue | Observed Effect on Adult Captures/Pheromone Efficacy |

| Air Temperature | Positive correlation with adult captures |

| Soil Temperature | Positive correlation with adult captures |

| Air Humidity | Negative correlation with adult captures |

| UV Radiation | Potential for degradation of pheromone activity |

Biosynthetic Pathways and Microbial Metabolism of 8 Methyldecan 1 Ol

Natural Occurrence and Biosynthesis of Branched-Chain Alcohols

Branched-chain fatty acids and alcohols are naturally occurring compounds found in a variety of organisms, including bacteria, plants, and animals. In bacteria, particularly Gram-positive species, branched-chain fatty acids (BCFAs) are significant components of cell membranes, influencing membrane fluidity and function wikidata.orguni.lu. These BCFAs often serve as precursors for the corresponding branched-chain alcohols.

The biosynthesis of branched-chain fatty acids typically initiates with branched-chain α-keto acids, which are derived from the transamination or oxidative deamination of branched-chain amino acids such as valine, leucine, and isoleucine wikidata.orgherts.ac.ukambeed.com. These α-keto acids undergo decarboxylation to form branched-chain acyl-CoA primers wikidata.org. For instance, the branched-chain α-keto acid dehydrogenase (BCKD) complex catalyzes the oxidative decarboxylation of branched-chain 2-keto acids uni.lu. These branched-chain acyl-CoA primers, such as isobutyryl-CoA (from valine), 2-methylbutyryl-CoA (from isoleucine), and isovaleryl-CoA (from leucine), are then elongated by the addition of two-carbon units derived from malonyl-CoA through the action of fatty acid synthase (FAS) complexes wikidata.org. The structure of the initial branched-chain primer dictates the branching pattern in the resulting fatty acid wikidata.org.

In the case of 8-Methyldecan-1-OL, a C11 primary alcohol with a methyl branch at the 8 position, its corresponding fatty acid precursor would be 8-methyldecanoic acid. The biosynthesis of such a branched C11 fatty acid would likely involve a branched C5 or C6 acyl-CoA primer followed by elongation. For example, a branched C5 primer like isovaleryl-CoA (derived from leucine) could potentially be elongated to yield an 8-methyldecanoic acid precursor.

The conversion of branched-chain fatty acids to branched-chain alcohols like this compound is generally catalyzed by fatty acyl reductases (FARs) or carboxylic acid reductases (CARs), which reduce the carboxyl group of the fatty acid to a primary alcohol using reducing power, often in the form of NADPH wikidata.org.

Table 1: Proposed Biosynthetic Pathway Components for Branched-Chain Alcohols

| Step | Precursors/Substrates | Enzymes Involved | Products/Intermediates |

| Branched-chain amino acid metabolism | Branched-chain amino acids (Val, Leu, Ile) | Aminotransferases, Dehydrogenases | Branched-chain α-keto acids |

| Primer formation | Branched-chain α-keto acids | Branched-chain α-keto acid decarboxylase (BCKD) | Branched-chain acyl-CoA primers |

| Fatty acid elongation | Branched-chain acyl-CoA primers, Malonyl-CoA | Fatty acid synthase (FAS) complex | Branched-chain fatty acids |

| Alcohol formation | Branched-chain fatty acids | Fatty acyl reductase (FAR), Carboxylic acid reductase (CAR) | Branched-chain primary alcohols |

This table outlines the general enzymatic steps involved in the biosynthesis of branched-chain fatty acids and their subsequent reduction to alcohols, providing a framework for understanding the potential natural synthesis of this compound.

Microbial Degradation Pathways of Alkanes and Related Alcohols

Microorganisms play a crucial role in the biodegradation of hydrocarbons, including branched alkanes and alcohols. The degradation of these compounds can proceed through several pathways under both aerobic and anaerobic conditions. For branched primary alcohols like this compound, aerobic degradation is a well-studied process that often involves initial oxidation of the alcohol group or oxidation of the hydrocarbon chain.

Terminal Oxidation Pathways

The terminal oxidation pathway is a common route for the aerobic degradation of n-alkanes and primary alcohols. This pathway typically involves the sequential oxidation of the terminal methyl group of an alkane or the hydroxyl group of a primary alcohol. For a primary alcohol like this compound, the initial step in terminal oxidation would involve the oxidation of the hydroxyl group to an aldehyde, followed by further oxidation to the corresponding carboxylic acid, 8-methyldecanoic acid.

This oxidation is mediated by enzymes such as alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs). ADHs catalyze the reversible conversion of alcohols to aldehydes or ketones, using NAD(P)+ as a cofactor. ALDHs then oxidize aldehydes to carboxylic acids.

Sub-terminal Oxidation Mechanisms and Beta-Oxidation

In addition to terminal oxidation, branched alkanes and alcohols can also be degraded via sub-terminal oxidation, where oxidation occurs at a carbon atom other than the terminal one. This can lead to the formation of secondary alcohols or ketones. For a branched structure like this compound, sub-terminal oxidation could occur at various positions along the hydrocarbon chain, potentially leading to the formation of branched ketones or secondary alcohols. These products can then be further metabolized. For example, secondary alcohols can be oxidized to ketones by ADHs. Ketones can be subject to Baeyer-Villiger oxidation, catalyzed by Baeyer-Villiger monooxygenases (BVMOs), to form esters, which are subsequently hydrolyzed by esterases to yield an alcohol and a fatty acid.

Once the branched alcohol or alkane is converted to a branched-chain fatty acid through either terminal or sub-terminal oxidation pathways, it can enter the beta-oxidation pathway. Beta-oxidation is a central metabolic pathway for fatty acid degradation, where two-carbon units (as acetyl-CoA) are sequentially removed from the carboxyl end of the fatty acid chain. However, the beta-oxidation of branched-chain fatty acids presents specific challenges due to the presence of the methyl branch. The location of the branch point determines how the fatty acid is processed during beta-oxidation. Specific enzymes and modified beta-oxidation cycles are involved in the complete degradation of branched-chain fatty acids. For instance, the oxidation of phytanic acid, a branched fatty acid, involves an initial alpha-oxidation step before it can enter a modified beta-oxidation pathway. While 8-methyldecanoic acid is different from phytanic acid, the principle that branching necessitates specific enzymatic handling within or alongside beta-oxidation is relevant.

Enzymatic Systems Involved in Alcohol and Fatty Acid Metabolism (e.g., Alkane Hydroxylases, Alcohol Dehydrogenases)

The microbial metabolism of branched alcohols and the related alkanes involves a diverse array of enzymes. Alkane hydroxylases are key enzymes in the initial activation of alkanes, introducing a hydroxyl group into the molecule. Different types of alkane hydroxylases exist, including integral membrane non-heme iron monooxygenases (e.g., AlkB), soluble cytochrome P450 monooxygenases (e.g., CYP153), and flavin-dependent monooxygenases (e.g., LadA, AlmA). These enzymes can exhibit different chain length specificities and may act via terminal or sub-terminal mechanisms. While this compound is an alcohol, its precursor alkane, 8-methyldecane, would be a substrate for such enzymes during initial microbial attack.

Alcohol dehydrogenases (ADHs) are crucial for the interconversion of alcohols and aldehydes or ketones. They are involved in both the biosynthesis (reducing fatty acids or aldehydes to alcohols) and degradation (oxidizing alcohols to aldehydes or ketones) of branched-chain alcohols herts.ac.ukambeed.com. ADHs are a diverse superfamily of enzymes with varying substrate specificities, including activity towards branched-chain alcohols.

Aldehyde dehydrogenases (ALDHs) catalyze the oxidation of aldehydes to carboxylic acids, a critical step in the terminal oxidation pathway of alcohols and alkanes. Fatty aldehyde dehydrogenases (FALDH), a type of ALDH, have high affinity for straight- and branched-chain aliphatic aldehydes of medium and long chain lengths.

Enzymes of the beta-oxidation pathway, including acyl-CoA dehydrogenases, enoyl-CoA hydratases, hydroxyacyl-CoA dehydrogenases, and thiolases, are essential for the subsequent breakdown of branched-chain fatty acids. As noted, specific enzymes or modified pathways are required to handle the branch point during beta-oxidation of branched fatty acids.